molecular formula C5H11AsO2 B179536 Arsenobetaine CAS No. 64436-13-1

Arsenobetaine

Cat. No.: B179536
CAS No.: 64436-13-1
M. Wt: 178.06 g/mol
InChI Key: SPTHHTGLGVZZRH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Arsenobetaine (AsB) is a non-toxic organoarsenical identified as a major arsenic species in marine animals and a number of terrestrial mushrooms .

Mode of Action

The exact mode of action of AsB is still under investigation. It’s known that asb has a dual mode of action: as a transcription factor that binds to glucocorticoid response elements (gre), both for nuclear and mitochondrial dna, and as a modulator of other transcription factors . It affects inflammatory responses, cellular proliferation, and differentiation in target tissues .

Biochemical Pathways

The biosynthesis and transformation of AsB in marine and terrestrial environments have been widely studied . AsB is formed through the biosynthesis pathways involving arsenosugars and dimethylarsinoylethanol . These intermediates play a crucial role in the formation of AsB .

Pharmacokinetics

It’s known that asb is a major arsenic species in various organisms, suggesting that it is well absorbed and distributed in these organisms . More research is needed to fully understand the ADME properties of AsB and their impact on its bioavailability.

Action Environment

The action of AsB is influenced by environmental factors. AsB has been identified in marine animals, terrestrial mushrooms, and freshwater organisms . The concentration of AsB varies significantly between these environments, suggesting that environmental factors influence the formation, acquisition, and action of AsB . . This indicates that the aquatic environment plays a significant role in the action and efficacy of AsB.

Biochemical Analysis

Biochemical Properties

Arsenobetaine is a non-toxic organoarsenical identified as a major arsenic species in marine animals and a number of terrestrial mushrooms . The biochemistry and its biosynthesis are similar to those of choline and betaine . It is likely that the cellular transporter responsible for the uptake of ionic glycine betaine is incapable of distinguishing between the abundant osmolyte, glycine betaine, and this compound .

Cellular Effects

This compound does not exhibit toxic effects in humans or animals

Molecular Mechanism

The possibility exists that this compound is synthesized through additional pathways with transient intermediates that remain undetected due to their fleeting nature .

Temporal Effects in Laboratory Settings

Laboratory-feeding experiments demonstrated that this compound is efficiently accumulated, hence it is probable that the large amounts of this compound found in carnivorous animals is due to accumulation from lower trophic levels .

Metabolic Pathways

This compound could be formed from the methionine salvage pathway as the appropriate enzyme systems are already in place . Several pathways have been proposed for the formation of this compound based on the arsenic compounds found in marine, freshwater, and terrestrial organisms .

Transport and Distribution

At the subcellular level, As addition promoted Se translocation from the leaf cell wall and organelles to cytosolic, where both As and Se predominantly accumulated . These results suggest that the interaction between As and Se inhibits their metabolic processes and enhances vacuolar compartmentalization, thereby influencing their accumulation in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arsenobetaine can be synthesized from trimethylarsine. The process involves the reaction of trimethylarsine with chloroacetic acid under controlled conditions to produce this compound . The reaction typically requires a solvent such as water and is carried out at room temperature.

Industrial Production Methods: In industrial settings, this compound is often produced as a high-purity powder. The powder is then dissolved in water to create a standard solution. The concentration of this compound in these solutions is determined using various analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS), inductively coupled plasma optical emission spectrometry (ICP-OES), graphite furnace atomic absorption spectrometry (GFAAS), and liquid chromatography coupled with ICP-MS (LC-ICP-MS) .

Properties

IUPAC Name

2-trimethylarsoniumylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11AsO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTHHTGLGVZZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As+](C)(C)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11AsO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052833
Record name Arsenobetaine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arsenobetaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

64436-13-1
Record name Arsenobetaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64436-13-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsenobetaine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsenobetaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Carboxymethyl)trimethylarsonium hydroxide inner salt
Source European Chemicals Agency (ECHA)
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Record name ARSENOBETAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWC1LS4V3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Arsenobetaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

204 - 210 °C
Record name Arsenobetaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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